molecular formula C27H27N3O3 B2376747 2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-phenethylacetamide CAS No. 932470-04-7

2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-phenethylacetamide

Cat. No. B2376747
CAS RN: 932470-04-7
M. Wt: 441.531
InChI Key: FYXPPORAUMRGCZ-UHFFFAOYSA-N
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Description

2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C27H27N3O3 and its molecular weight is 441.531. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Studies have investigated the structural aspects of amide-containing isoquinoline derivatives, highlighting their ability to form gels or crystalline solids upon treatment with different acids. These compounds exhibit interesting fluorescence properties based on their interaction with acids and host-guest complexes, suggesting potential applications in materials science for sensing or fluorescence applications (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Chemical Reactions

The synthesis and chemical behavior of amide derivatives have been extensively studied. For instance, the synthesis of pharmacologically relevant bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties demonstrates the complexity and potential of these compounds in drug development (Watermeyer, Chibale, & Caira, 2009). Another study focused on the base-promoted carbocyclization reactions of α-substituted N-(2-alkynylphenyl)acetamides, leading to highly functionalized quinolin-2(1H)-ones, showcasing the versatility of these compounds in synthesizing complex structures (Chen & Chuang, 2016).

Potential Pharmacological Applications

Research into the antiproliferative evaluation of indeno[1,2-c]quinolin-11-one derivatives has shown promising results against various cancer cell lines, indicating the potential of these compounds in oncology (Tseng et al., 2014). Additionally, the synthetic routes to oncology candidate CP-724,714 have been explored, highlighting the application of Sonogashira, Suzuki, and Heck couplings in the production of anti-cancer compounds (Ripin et al., 2005).

properties

IUPAC Name

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-33-24-13-12-21-16-22(18-29-23-10-6-3-7-11-23)27(32)30(25(21)17-24)19-26(31)28-15-14-20-8-4-2-5-9-20/h2-13,16-17,29H,14-15,18-19H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXPPORAUMRGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NCCC3=CC=CC=C3)CNC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-phenethylacetamide

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